molecular formula C6H4BrFN2O2 B2849100 2-Bromo-3-fluoro-5-nitroaniline CAS No. 1309832-49-2

2-Bromo-3-fluoro-5-nitroaniline

Cat. No. B2849100
CAS RN: 1309832-49-2
M. Wt: 235.012
InChI Key: QCCQLBCUTSWLGB-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-nitroaniline is a chemical compound with the molecular formula C6H4BrFN2O2 and a molecular weight of 235.01 . It is used in the preparation of pyrimidinediamine compounds as protein kinase C inhibitors for the treatment of a variety of diseases and disorders .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, and nitroaniline groups . The exact 3D structure can be computed using specialized software .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.01 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Synthesis of Complex Metal Compounds

Research by Devoto, Massacesi, Pinna, and Ponticelli (1982) delves into the preparation of new complexes of 2-fluoro,5-nitroaniline with metals such as copper(II), nickel(II), and cobalt(II). These complexes exhibit varied structures and are characterized by their infrared, electronic spectra, and magnetic moments, demonstrating the utility of such halogenated nitroanilines in developing metal-organic frameworks and complex metal compounds with potential applications in catalysis and materials science (Devoto et al., 1982).

Organic Synthesis and Building Blocks

Motornov et al. (2017) reported a highly efficient method for the synthesis of 2-fluoro-2-nitrostyrenes via radical nitration-debromination of 2-bromo-2-fluorostyrenes. This process yields α-fluoro-nitroalkenes, demonstrating the role of halogenated nitroanilines as precursors in the stereoselective synthesis of fluorinated building blocks. Such compounds are versatile intermediates for further organic synthesis, highlighting their importance in developing novel organic compounds with potential pharmaceutical and material applications (Motornov et al., 2017).

Synthesis of Biologically Active Intermediates

Wang et al. (2016) outlined the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an intermediate for producing various biologically active compounds. This process involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, starting from pyridin-4-ol and 4-bromo-2-fluoroaniline. The detailed synthesis route demonstrates the utility of halogenated nitroanilines in pharmaceutical research, especially in developing new drugs and biologically active molecules (Wang et al., 2016).

Luminescent Sensors for Detection of Picric Acid

Rachuri, Parmar, Bisht, and Suresh (2016) developed metal-organic frameworks (MOFs) using halogenated aniline derivatives, showcasing their application as efficient luminescent sensors for detecting picric acid in aqueous media. The study highlights the potential of halogenated nitroanilines in environmental monitoring and safety, where their incorporation into MOFs enables the selective sensing of hazardous materials (Rachuri et al., 2016).

Safety and Hazards

2-Bromo-3-fluoro-5-nitroaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-3-fluoro-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCQLBCUTSWLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1,5-dinitro-3-fluorobenzene (100 mg, 0.38 mmol, 1 equiv) and iron powder (64 mg, 1.14 mmol, 3 equiv) in 3 mL of HOAc was stirred at room temperature for 90 minutes. The reaction mixture was diluted with EtOAc (20 mL) and saturated NaHCO3 (to ca. pH 7-8). The organic layer was separated and evaporated under vacuum. The crude residue was purified by column chromatography on silica gel using EtOAc/hexanes (1:4) as eluent to give 47 mg of 2-bromo-3-fluoro-5-nitroaniline (52%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
64 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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